tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Description
Historical Development of Pyrazolopyridine Scaffolds
Pyrazolopyridines emerged in the mid-20th century as chemists sought to merge the pharmacophoric features of pyrazole and pyridine rings. Early synthetic routes relied on cyclocondensation of 4-aminopyrazole-5-carbaldehydes, but yields were inconsistent due to intermediate instability. The 2010s marked a turning point with methodologies like the Japp–Klingemann reaction, enabling efficient annulation of pyrazole rings to functionalized pyridines. For example, Claisen-Schmidt condensations and subsequent cyclizations with phenylhydrazine became standard for generating pyrazolo[4,3-c]pyridine cores.
Recent advancements include palladium-catalyzed cross-couplings and regioselective bromination, which facilitated the synthesis of derivatives like tert-butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate. These methods improved access to halogenated analogs, critical for further functionalization in drug discovery.
Table 1: Milestones in Pyrazolo[4,3-c]pyridine Synthesis
Position in Heterocyclic Chemistry
The compound’s structure combines a pyrazolo[4,3-c]pyridine core with a tetrahydro-2H-pyran-4-yl group and a tert-butyl carbamate. This configuration enhances solubility and binding affinity compared to simpler heterocycles like indoles or imidazoles. The bromine atom at C3 serves as a handle for cross-coupling reactions, while the tetrahydro-2H-pyran moiety introduces stereochemical complexity, mimicking natural product architectures.
Pyrazolo[4,3-c]pyridines occupy a niche between fully aromatic systems (e.g., purines) and saturated bicyclic scaffolds. Their partial saturation balances metabolic stability and conformational flexibility, making them ideal for targeting enzymes like COX-2 and CDK2.
Significance in Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) leverages small, modular scaffolds to build high-affinity ligands. The title compound’s brominated core and multiple functionalization vectors align with FBDD principles. For instance:
- N1 and N2 positions : Alkylation or acylation modifies hydrogen-bonding capacity.
- C3 bromine : Suzuki-Miyaura couplings introduce aryl/heteroaryl groups.
- C5 and C7 : Directed metalation enables electrophilic substitutions or cross-couplings.
In a 2023 study, analogs of this scaffold demonstrated submicromolar binding to PDE10A and HPK1, highlighting its utility in kinase inhibitor development.
Structural Classification within Bicyclic Systems
The compound belongs to the 6-azaindazole family, characterized by a pyrazole ring fused to a partially saturated pyridine. Key structural features include:
- Bicyclic framework : Pyrazolo[4,3-c]pyridine with a tetrahydropyran substituent.
- Functional groups : Bromine (electrophilic site), tert-butyl carbamate (protecting group), and tetrahydro-2H-pyran (chiral center).
Table 2: Comparison of Bicyclic Heterocycles
The partial saturation of the pyridine ring reduces planar rigidity, allowing adaptive binding to protein pockets. This flexibility, combined with synthetic accessibility, positions pyrazolo[4,3-c]pyridines as privileged scaffolds in modern medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 3-bromo-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN3O3/c1-16(2,3)23-15(21)19-7-4-13-12(10-19)14(17)18-20(13)11-5-8-22-9-6-11/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNNZNTUBJKEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate (C16H24BrN3O3) is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a bromine atom and a tetrahydro-2H-pyran moiety, suggests diverse biological activities, particularly in relation to neurological disorders.
Molecular Characteristics
- Molecular Formula : C16H24BrN3O3
- Molecular Weight : 386.28 g/mol
- Structural Features : The compound includes a tert-butyl group and a pyrazolo-pyridine framework, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities primarily through its interaction with adenosine receptors. These receptors are critical in various physiological processes, including neuroprotection and sleep regulation.
Key Findings
- Neurological Implications : Preliminary studies suggest that this compound may have therapeutic applications in treating neurodegenerative diseases such as Huntington's and Parkinson's disease due to its neuroprotective effects mediated by adenosine receptor modulation .
- Mechanism of Action : The compound likely acts as an agonist or antagonist at specific adenosine receptor subtypes, influencing neurotransmission pathways that are disrupted in various neurological conditions .
- Comparative Studies : When compared to structurally similar compounds, such as GNE-781 and other pyrazolo derivatives, this compound shows distinct advantages in terms of potency and selectivity towards targeted receptors .
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate | C11H16BrN3O2 | Neuroprotective effects |
| GNE-781 | C15H20BrN3O2 | Focused on Huntington's disease treatment |
| tert-butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | C14H22N2O2 | Anti-inflammatory properties |
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves multi-step organic reactions that enhance its biological properties while ensuring high purity levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs in the pyrazolo-pyridine and pyridine-carboxylate families.
Table 1: Key Structural and Functional Comparisons
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of this compound generally involves:
- Construction of the pyrazolo[4,3-c]pyridine scaffold, often starting from suitable pyridine or pyrazole precursors.
- Introduction of the tert-butyl ester protecting group at the 5-carboxylate position to ensure stability and facilitate purification.
- Installation of the bromine atom at the 3-position via selective halogenation or halogen-exchange reactions.
- Attachment of the tetrahydro-2H-pyran-4-yl substituent at the 1-position through nucleophilic substitution or cross-coupling reactions.
Specific Preparation Steps and Conditions
Based on diverse research findings and synthetic protocols, the preparation can be broken down into key steps:
Step 1: Synthesis of tert-Butyl 3-bromo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
- Starting from a pyrazolo[4,3-c]pyridine intermediate, bromination at the 3-position is achieved using brominating agents under controlled conditions.
- The tert-butyl ester is introduced or retained to protect the carboxyl group.
- Purification is typically done via flash column chromatography using gradients of methanol/dichloromethane (MeOH/DCM).
Step 2: Attachment of the Tetrahydro-2H-pyran-4-yl Group
- The 1-position substitution with the tetrahydropyran ring is commonly achieved by nucleophilic substitution or palladium-catalyzed cross-coupling.
- For example, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction can be employed using a boronate ester derivative of the tetrahydropyran moiety and the 3-bromo pyrazolopyridine intermediate.
- Typical conditions include the use of Pd catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2, bases like potassium acetate or sodium carbonate, solvents such as 1,4-dioxane or toluene/ethanol mixtures, and inert atmosphere at temperatures around 80°C for several hours.
Step 3: Purification and Characterization
- The crude product is purified by silica gel chromatography or preparative high-performance liquid chromatography (HPLC).
- Characterization includes LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm molecular weight and purity.
Representative Reaction Conditions and Yields
| Step | Reaction Components & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination and tert-butyl ester protection | Brominating agent with pyrazolo[4,3-c]pyridine precursor; MeOH/DCM gradient chromatography | Not specified | Purification by flash chromatography |
| Suzuki-Miyaura cross-coupling | 3-bromo intermediate + tetrahydropyran boronate ester; Pd(PPh3)4 catalyst; K2CO3 or KOAc base; 1,4-dioxane or toluene/EtOH; 80°C; inert atmosphere; 4-16 h | ~90-93% | High yield, robust conditions |
| Final purification | Silica gel chromatography or preparative HPLC | - | Ensures high purity for further applications |
Detailed Example from Literature
A specific example involves the coupling of tert-butyl 3-bromo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate with a boronate ester of the tetrahydropyran ring:
- The boronate ester is prepared via borylation of the corresponding tetrahydropyran derivative using bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, and potassium acetate in 1,4-dioxane at 80°C overnight.
- The cross-coupling reaction is performed by mixing the bromo-pyrazolopyridine, the boronate ester, Pd(PPh3)4 catalyst, and sodium carbonate in toluene/ethanol/water under argon atmosphere at 80°C for 4.5 hours.
- After reaction completion, workup involves extraction, drying, and concentration followed by purification through silica gel chromatography.
- The product is obtained as an off-white solid with a yield of approximately 93% and confirmed by LC-MS (m/z consistent with calculated molecular weight).
Research Findings and Notes
- The use of palladium-catalyzed cross-coupling is a reliable and efficient method for the installation of the tetrahydropyran substituent at the 1-position.
- The tert-butyl ester group provides stability and facilitates purification but can be removed under acidic conditions if needed.
- Bromination at the 3-position requires careful control to avoid over-halogenation or side reactions.
- Reaction times and temperatures are optimized to balance conversion and minimize decomposition.
- Purification methods such as flash chromatography and preparative HPLC are essential to achieve the desired purity for pharmaceutical or research applications.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Pyrazolo[4,3-c]pyridine derivatives, tetrahydropyran boronate ester |
| Bromination agent | Not explicitly specified; typical brominating agents used |
| Catalysts | Pd(PPh3)4, Pd(dppf)Cl2 |
| Bases | Potassium acetate, sodium carbonate |
| Solvents | 1,4-Dioxane, toluene, ethanol, water |
| Temperature | 80°C |
| Reaction time | 4 to 16 hours |
| Atmosphere | Inert (argon or nitrogen) |
| Purification methods | Flash column chromatography, preparative HPLC |
| Typical yield | 90-93% |
| Characterization techniques | LC-MS, NMR (1H, 13C) |
Q & A
Q. What experimental controls are essential for reproducibility in scaled-up reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
